![molecular formula C22H21NO2 B2819946 N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cinnamamide CAS No. 1421587-79-2](/img/structure/B2819946.png)
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cinnamamide
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Overview
Description
“N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cinnamamide” is a chemical compound with the molecular formula C22H21NO2 and a molecular weight of 331.415. It contains a total of 42 bonds, including 21 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, and 11 aromatic bonds .
Molecular Structure Analysis
The molecular structure of “N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cinnamamide” includes 2 six-membered rings and 1 ten-membered ring. It also contains 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Scientific Research Applications
Antifungal Activity
Overview: N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cinnamamide (NNPCN) exhibits potent antifungal properties. Researchers have investigated its effects on Rhizoctonia solani, a plant pathogenic fungus.
Mechanism of Action:- Transcriptome analysis reveals differential gene expression related to cell wall glucan decomposition, metabolism, and oxidoreductase activity .
Cancer Research
Overview: NNPCN derivatives have shown promise in cancer research due to their cytotoxic effects.
Anticancer Activity:- (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydro-2H-chromen-2-yl)methanone (a derivative) exhibits in vitro anticancer activity against Hep-G2 and CaCo-2 cell lines .
Chemotherapeutic Potential
Overview: Chalcone derivatives containing naphthyl groups have been explored as potential chemotherapeutic agents.
Cytotoxic Effects:Mechanism of Action
Target of Action
It is known that the compound has fungicidal properties , suggesting that it likely interacts with key proteins or enzymes in fungal organisms to exert its effects.
Mode of Action
The compound is known to inhibit the growth of Rhizoctonia solani, a plant pathogenic fungus . It is suggested that the compound interacts with key targets in the fungus, leading to changes in the microscopic morphology of R. solani .
Biochemical Pathways
solani . These changes affect various functions and metabolic pathways, including cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Significant metabolic pathways affected include steroid biosynthesis and ABC transporters .
Result of Action
The treatment of R. solani with N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cinnamamide results in several observable effects. The mycelium treated with the compound produces a red secretion and exhibits progressive creeping growth . Microscopic changes include hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . At the cellular level, the cell wall is separated, the subcellular organelles are disintegrated, and the septum disappears .
properties
IUPAC Name |
(E)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c24-21(20-12-6-10-18-9-4-5-11-19(18)20)15-16-23-22(25)14-13-17-7-2-1-3-8-17/h1-14,21,24H,15-16H2,(H,23,25)/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVZDRYTNPRUJW-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cinnamamide |
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